![molecular formula C10H7Cl2N3O B1467293 1-[(2,4-dichlorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde CAS No. 1491960-80-5](/img/structure/B1467293.png)
1-[(2,4-dichlorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde
Übersicht
Beschreibung
1,2,3-Triazoles, such as the one in your compound, are a class of heterocyclic compounds. They consist of a five-membered ring with two carbon atoms and three nitrogen atoms . The 2,4-dichlorophenyl group is a type of phenyl group that has been substituted with two chlorine atoms .
Molecular Structure Analysis
The molecular structure of 1,2,3-triazoles is a five-membered ring with two carbon atoms and three nitrogen atoms . The 2,4-dichlorophenyl group would be a six-membered carbon ring (a benzene ring) with two chlorine atoms substituted at the 2nd and 4th positions .
Chemical Reactions Analysis
1,2,3-Triazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, form complexes with metals, and participate in various organic reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its exact structure. For example, the presence of the dichlorophenyl group could potentially affect the compound’s solubility, reactivity, and other properties .
Wissenschaftliche Forschungsanwendungen
Molecular Rearrangements in Triazoles : A study by L'abbé et al. (1990) focused on the molecular rearrangements of 4-iminomethyl-1,2,3-triazoles. This research highlighted the interconvertibility of structural isomers in specific conditions, contributing to the synthesis of alkyl-1,2,3-triazole-4-carbaldehydes from phenyl-1,2,3-triazole-4-carbaldehydes. The structures of the products were characterized, providing insights into the rearrangement mechanisms.
Potential Antimicrobial Agents : Bhat et al. (2016) in their paper discussed the design, synthesis, and characterization of new 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents. They focused on the Vilsmeier–Haack reaction approach, indicating the broad spectrum of antimicrobial activities of the synthesized compounds (Bhat et al., 2016).
Antimicrobial Activity of Inden-1-ones : Swamy et al. (2019) synthesized (E)-2-[(1-phenyl-1H-1,2,3-triazol-4-yl)methylene]-2,3-dihydro-1H-inden-1-one derivatives. These compounds demonstrated moderate to good antimicrobial activity (Swamy et al., 2019).
Crystal Structure Analysis : Gonzaga et al. (2016) analyzed the crystal structures of various triazole compounds, including 2-phenyl-2H-1,2,3-triazol-4-carbaldehyde. They explored the α-glycosidase inhibition activity and intermolecular interactions of these compounds (Gonzaga et al., 2016).
Heterocyclic Compounds Synthesis : Vikrishchuk et al. (2019) described the synthesis of new heterocyclic compounds, specifically triazolo(thiadiazepino)indoles, by reacting 1-alkyl-2-chloro-1H-indole-3-carbaldehydes with 4-amino-5-alkyl(aryl)-4H-1,2,4-triazole-3-thiols. The structural characterization was done using single crystal X-ray diffraction (Vikrishchuk et al., 2019).
N-Unsubstituted 1,2,4-Triazole-3-carbaldehydes : A study by Browne (1971) focused on the preparation of N-unsubstituted 1,2,4-triazole-3-carbaldehydes. The research explored their dimerization in the solid state and their behavior in solution, contributing to the understanding of their structural properties (Browne, 1971).
Antimicrobial, Antioxidant, and Anticancer Agents : Another study by Bhat et al. (2016) synthesized new 1,2,3-triazolyl chalcone derivatives and evaluated them for antimicrobial, antioxidant, and anticancer activities. The compounds showed broad-spectrum antimicrobial and antioxidant activities, with some exhibiting significant anticancer activities (Bhat et al., 2016).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3O/c11-8-2-1-7(10(12)3-8)4-15-5-9(6-16)13-14-15/h1-3,5-6H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHZNTUMCMAIWMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CN2C=C(N=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-methyl-N-[(oxan-4-yl)methyl]piperidin-4-amine](/img/structure/B1467210.png)
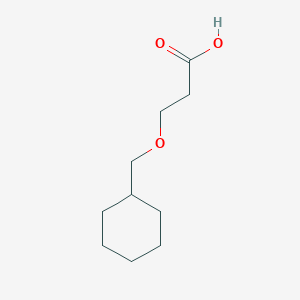

![[1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467214.png)
![4-(chloromethyl)-1-[(2,4-dichlorophenyl)methyl]-1H-1,2,3-triazole](/img/structure/B1467215.png)
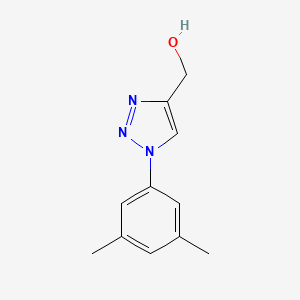
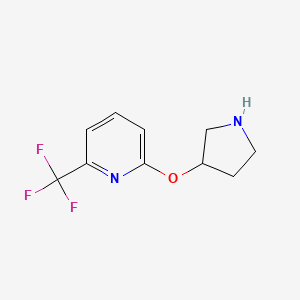
![[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methanol](/img/structure/B1467220.png)
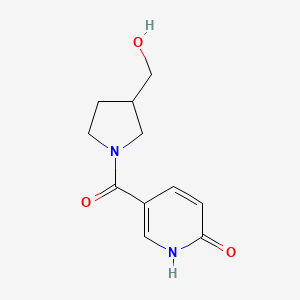
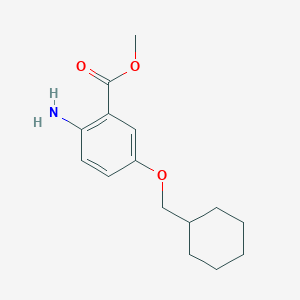
![4-methyl-N-[(oxan-4-yl)methyl]cyclohexan-1-amine](/img/structure/B1467225.png)
![(Hexan-2-yl)[(oxan-4-yl)methyl]amine](/img/structure/B1467227.png)
![2-[3-(Hydroxymethyl)pyrrolidin-1-yl]-1-(2-methylpiperidin-1-yl)ethan-1-one](/img/structure/B1467230.png)
![3-{[3-(Hydroxymethyl)pyrrolidin-1-yl]methyl}benzonitrile](/img/structure/B1467232.png)
